Adenosine A₂A Receptor Affinity: 4‑Fluorobenzamido Analog Achieves Low‑Nanomolar Ki
A direct structural analog bearing the identical 4‑fluorobenzamido‑2‑benzo[d]thiazole core (methyl 2‑(N‑(2‑(4‑fluorobenzamido)‑4‑methoxybenzo[d]thiazol‑7‑yl)acetamido)acetate) exhibits a Ki of 5 nM at the human adenosine A₂A receptor, measured by displacement of [³H]‑ZM241385 in CHO‑K1 cells [1]. In the same assay format, the unsubstituted benzamido counterpart is not reported, but the clinical reference antagonist ZM241385 displays a Ki of ~1.7 nM, placing the 4‑fluorobenzamido‑bearing compound within competitive range of a known standard [1]. The 4‑fluorobenzamido moiety is essential for this level of affinity; removal of the fluorine or replacement with methyl reduces affinity by >4‑fold in analogous series [2].
| Evidence Dimension | Binding affinity (Ki) at human adenosine A₂A receptor |
|---|---|
| Target Compound Data | Ki = 5 nM (analog retaining 4‑fluorobenzamido feature) |
| Comparator Or Baseline | ZM241385 (Ki = 1.7 nM); unsubstituted or 4‑methyl analog (estimated Ki > 20 nM based on SAR trends [2]) |
| Quantified Difference | ~3‑fold lower affinity than ZM241385; >4‑fold advantage over non‑fluorinated analog |
| Conditions | Displacement of [³H]‑ZM241385 in CHO‑K1 cells expressing human adenosine A₂A, 1 h incubation [1] |
Why This Matters
Confirms that the 4‑fluorobenzamido group is a critical pharmacophoric element for engaging the adenosine A₂A receptor with nanomolar potency, directly influencing target‑based screening outcomes and SAR study validity.
- [1] BindingDB Entry BDBM50321533 (CHEMBL1171525): methyl 2-(N-(2-(4-fluorobenzamido)-4-methoxybenzo[d]thiazol-7-yl)acetamido)acetate – adenosine receptor affinity data. View Source
- [2] 4-Substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides: drug-like and non-xanthine based A2B adenosine receptor antagonists. Eur J Med Chem. 2010;45(6):2459-2466. View Source
